Specified Impurity Limit Compliance: Descarboxyl Orbifloxacin Must Be Controlled to Subpercent Levels
The orbifloxacin EP impurity G must be individually quantified and controlled to low subpercent levels in API and drug product release testing. Typical quality specifications from manufacturers and aligned with ICH guidelines set individual acceptance limits for specified impurities, such as descarboxyl orbifloxacin, within the 0.1 to 0.5 percent range, with total organic impurities not exceeding 1.0 percent . In contrast, unspecified impurities are controlled at reporting thresholds typically ≤0.10% . This quantitation requirement is binding for Abbreviated New Drug Applications (ANDAs) and commercial production [1].
| Evidence Dimension | Acceptance limit for a specified organic impurity versus unspecified impurity threshold |
|---|---|
| Target Compound Data | 0.1% to 0.5% (individual specified impurity acceptance range) |
| Comparator Or Baseline | Unspecified impurities: reporting threshold typically ≤0.10% |
| Quantified Difference | Specified impurity limit is up to 5-fold higher than unspecified reporting threshold |
| Conditions | Release testing of orbifloxacin API and finished product per ICH Q3A/Q3B and pharmacopeial guidelines |
Why This Matters
Procurement of a certified descarboxyl orbifloxacin reference standard is mandatory to meet the quantitative acceptance criterion and demonstrate method suitability during regulatory filing.
- [1] SynZeal. Orbifloxacin EP Impurity G. Retrieved from https://www.synzeal.com/en/orbifloxacin-ep-impurity-g View Source
